2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide
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Description
2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common motif in many bioactive compounds . Compounds containing this motif often interact with various enzymes and receptors in the body, but the specific target would depend on the other functional groups present in the molecule.
Mode of Action
The 1,2,3-triazole ring can participate in various types of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking . These interactions can influence the binding of the compound to its target.
Biochemical Pathways
The impact on biochemical pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on its chemical structure. For example, the presence of the 1,2,3-triazole ring could potentially enhance the compound’s stability, as this ring is resistant to metabolism .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme that is essential for cell growth, it could potentially have antiproliferative effects .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s binding to its target could be influenced by the pH of the environment .
Properties
IUPAC Name |
2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-12-7-13(2)9-16(8-12)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-10-14-3-5-15(22)6-4-14/h3-9,18-19H,10-11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYRJMWZSMJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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